![molecular formula C20H25N5O2 B5676925 8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676925.png)
8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound under discussion is part of a broader class of diazaspiro decanone derivatives known for their varied biological activities. These substances often exhibit potent pharmacological properties due to their complex molecular structures which include multiple heterocyclic rings. The interest in such compounds stems from their potential in drug development and chemical research, focusing on their synthesis, structural analysis, and chemical behavior.
Synthesis Analysis
The synthesis of similar diazaspiro[4.5]decan-4-one derivatives typically involves multi-step pathways starting from simple aniline or nitroaniline derivatives. For instance, a related compound, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, was synthesized via a multi-step pathway starting from 2-nitroaniline, highlighting the complexity and the precision required in synthesizing such compounds (Guillon et al., 2020).
Molecular Structure Analysis
The molecular structure of diazaspiro decanone derivatives is often elucidated using a combination of spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and sometimes X-Ray crystallography. These methods provide detailed insights into the compound's molecular geometry, confirming the presence of spirocyclic frameworks and heterocyclic components crucial for their biological activity.
Chemical Reactions and Properties
Diazaspiro decanone derivatives can undergo various chemical reactions, reflecting their reactivity and functional group transformations. Their reactivity can be tailored through modifications at different positions of the diazaspiro skeleton, affecting their pharmacological properties. For example, the synthesis and evaluation of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones as antihypertensive agents involved structural modifications that profoundly impacted their biological activity (Caroon et al., 1981).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decan-4-one derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation. These properties are often determined experimentally and are essential for understanding the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including stability, reactivity towards different reagents, and susceptibility to hydrolysis or oxidation, are vital for designing compounds with desired pharmacological profiles. For example, the development of derivatives with enhanced metabolic stability and selective receptor activity requires a thorough understanding of their chemical properties, as demonstrated in the research on GlyT1 inhibitors (Alberati et al., 2006).
properties
IUPAC Name |
8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-21-17(24-23-14)7-8-18(26)25-11-9-20(10-12-25)13-16(19(27)22-20)15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,22,27)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOZZWOJPGCIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCC(=O)N2CCC3(CC2)CC(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5676842.png)
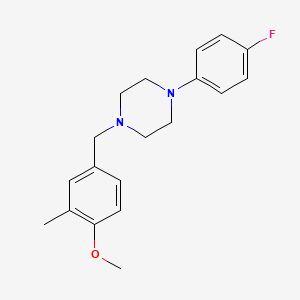
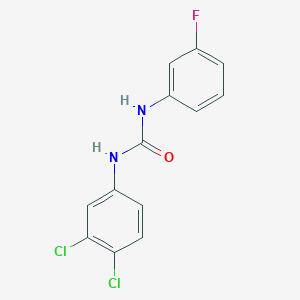
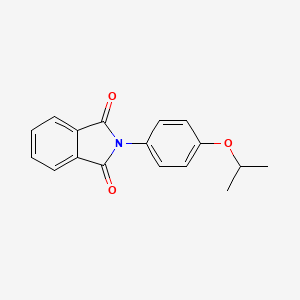
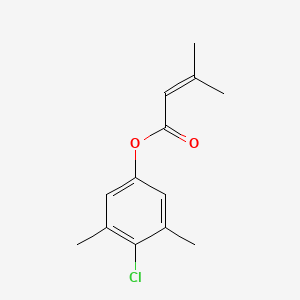
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5676881.png)
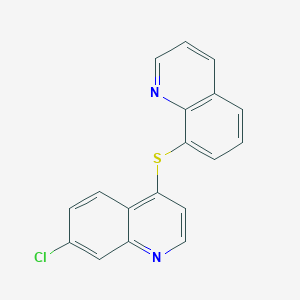
![7-isopropyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide dihydrochloride](/img/structure/B5676893.png)
![2-[(Thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B5676897.png)
![N-(2,4-difluorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5676905.png)
![4-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5676907.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5676908.png)
![7-[3-(1H-indol-3-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5676913.png)
![9-(2-methoxypropanoyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5676923.png)